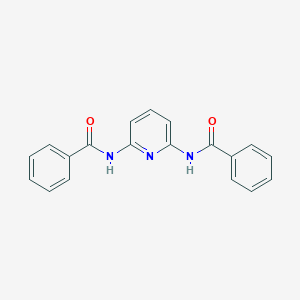

N-(6-benzamidopyridin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74305-33-2 |

|---|---|

Molecular Formula |

C19H15N3O2 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

N-(6-benzamidopyridin-2-yl)benzamide |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h1-13H,(H2,20,21,22,23,24) |

InChI Key |

MDZVTIKZFXVYCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |

solubility |

16.8 [ug/mL] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 6 Benzamidopyridin 2 Yl Benzamide and Its Derivatives

Strategic Approaches to N-(6-Benzamidopyridin-2-yl)benzamide Synthesis

The construction of the this compound scaffold requires carefully planned synthetic strategies. These approaches are designed to efficiently assemble the molecule, often involving multiple steps that build upon a central pyridine (B92270) ring.

Multi-Step Synthesis Pathways (e.g., One-pot three-step procedures for analogous structures)

The synthesis of related N-(pyridin-2-yl)benzamide analogues often starts from readily available materials like 3-nitrobenzoic acid. nih.govresearchgate.net A typical multi-step sequence might involve:

Nitration of a benzoic acid derivative. researchgate.net

Conversion of the carboxylic acid to an acid chloride, often using thionyl chloride (SOCl₂). researchgate.net

Reaction of the acid chloride with an appropriate aminopyridine to form the desired N-pyridyl benzamide (B126). researchgate.net

Amidation Reactions for the Formation of Pyridyl Benzamides

Amidation is a fundamental reaction in the synthesis of pyridyl benzamides. Traditional methods often involve the coupling of a carboxylic acid with an amine, which may require pre-activation of the carboxylic acid. researchgate.net More advanced and efficient methods are continuously being developed.

A notable method involves the reaction of 2-aminopyridines with nitroolefins. nih.gov This approach, catalyzed by cerium(III), provides a variety of pyridyl benzamides in moderate to excellent yields without the need for external oxidants. nih.gov A key feature of this reaction is that water serves as the source of the carbonyl oxygen atom in the final benzamide product. nih.gov

Another strategy is the Chichibabin reaction, which is a classic method for the amination of pyridines. youtube.com This reaction involves the nucleophilic amination of the pyridine ring, typically at the 2-position, using sodium amide. youtube.com While effective, it often requires high temperatures and apolar solvents. youtube.com

Furthermore, oxidative amidation reactions have gained prominence. These can involve the use of oxidants like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the amide bond. researchgate.netnih.gov For example, a copper-metal-organic framework (Cu-MOF) has been used as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov

Catalyst-Mediated Synthetic Routes (e.g., Bimetallic Metal-Organic Frameworks)

The use of catalysts is crucial for enhancing the efficiency and selectivity of benzamide synthesis. Metal-Organic Frameworks (MOFs), particularly bimetallic MOFs, have emerged as highly effective catalysts. nih.govrsc.orgrsc.org These materials offer high porosity, tunable structures, and synergistic effects between the different metal ions. nih.govrsc.org

A prime example is the use of an Fe₂Ni-BDC bimetallic MOF as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated superior activity compared to its monometallic counterparts (Fe-BDC and Ni-BDC). mdpi.com The bimetallic framework facilitates the reaction under atmospheric air and can be recovered and reused multiple times without a significant loss in catalytic activity. mdpi.com

Other catalyst systems include:

Cerium(III) catalysts: Used for the efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins. nih.gov

Nickel-based MOFs: These have been shown to be effective heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides. researchgate.net

Copper-MOFs: Utilized in the oxidative amidation of aldehydes and amines. nih.gov

Iron(III) porphyrin: An effective catalyst for the one-pot synthesis of benzimidazole (B57391) derivatives. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives to maximize yield and selectivity. Key parameters that are often adjusted include the solvent, temperature, reaction time, reactant molar ratios, and catalyst loading. nih.govmdpi.com

In the synthesis of N-(pyridin-2-yl)-benzamide using the Fe₂Ni-BDC catalyst, a systematic study of these parameters was conducted. mdpi.com The optimal conditions were found to be a 1:1 molar ratio of 2-aminopyridine to trans-β-nitrostyrene, using dichloromethane (B109758) (DCM) as the solvent, at a temperature of 80°C for 24 hours with a 10 mol% catalyst loading. mdpi.com

Table 1: Optimization of Reaction Conditions for N-(pyridin-2-yl)-benzamide Synthesis

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Catalyst | Ni(NO₃)₂·6H₂O, FeCl₃·6H₂O, Ni-BDC, Fe-BDC, Fe₂Ni-BDC | Fe₂Ni-BDC showed the highest activity. | Fe₂Ni-BDC |

| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile | DCM provided the highest yield. | Dichloromethane |

| Temperature | Room Temperature, 50°C, 80°C, 100°C | Yield increased with temperature up to 80°C. | 80°C |

| Reaction Time | 12h, 24h, 36h | Optimal yield was achieved at 24 hours. | 24 hours |

| Reactant Molar Ratio (2-aminopyridine:trans-β-nitrostyrene) | 1:1, 1:2, 2:1 | A 1:1 ratio gave the best yield; excess of either reactant reduced the yield. | 1:1 |

| Catalyst Loading | 5 mol%, 10 mol%, 15 mol% | 10 mol% was found to be the optimal loading. | 10 mol% |

This table is a representative example based on findings for analogous structures and illustrates the general principles of reaction optimization.

Synthesis of Key this compound Analogues and Substituted Derivatives

The synthesis of analogues and substituted derivatives of the core this compound structure allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of N-(Pyridin-2-yl)-benzamide Derivatives via Aminopyridine and Nitroolefin Reactions

A versatile method for synthesizing a range of N-(pyridin-2-yl)-benzamide derivatives involves the reaction of substituted 2-aminopyridines with trans-β-nitrostyrene, catalyzed by a bimetallic Fe₂Ni-BDC MOF. mdpi.com This reaction has been shown to be tolerant of various substituents on the pyridine ring, although the presence of a substituent can slightly reduce the yield. mdpi.com

For example:

The reaction of 2-aminopyridine with trans-β-nitrostyrene yielded N-(pyridin-2-yl)-benzamide with an 82% yield. mdpi.com

Using 4-methyl-2-aminopyridine resulted in the formation of N-(4-methylpyridin-2-yl)benzamide with a 78% yield. mdpi.com

The reaction with 5-chloro-2-aminopyridine produced N-(5-chloropyridin-2-yl)benzamide in a 68% yield. mdpi.com

Table 2: Synthesis of N-(Pyridin-2-yl)-benzamide Derivatives

| 2-Aminopyridine Derivative | Product | Isolated Yield (%) |

| 2-Aminopyridine | N-(pyridin-2-yl)-benzamide | 82 |

| 4-Methyl-2-aminopyridine | N-(4-methylpyridin-2-yl)benzamide | 78 |

| 5-Chloro-2-aminopyridine | N-(5-chloropyridin-2-yl)benzamide | 68 |

Data sourced from a study on Fe₂Ni-BDC catalyzed synthesis. mdpi.com

This methodology demonstrates a robust and adaptable route for generating a library of N-(pyridin-2-yl)-benzamide derivatives, which are valuable for further research and development.

Preparation of Benzamide Derivatives with Diverse Heteroaryl Moieties

The incorporation of various heteroaryl groups into the benzamide scaffold is a key strategy for creating new derivatives. This diversification is achieved through several synthetic routes, often involving condensation or coupling reactions.

Pyrazinyl: Derivatives of pyrazine (B50134) natural products are noted for their biological activities. The synthesis of benzamides incorporating a pyrazine moiety can be achieved through established amide coupling protocols. researchgate.net

Coumarin: Coumarin-containing benzamide derivatives can be synthesized through methods like the one-pot condensation of 5,7-dihydroxy coumarins, aryl aldehydes, and benzamide using tungstate (B81510) sulfuric acid as a reusable catalyst. rsc.org Another approach involves the cyclo-condensation of 2-hydroxy-benzaldehyde derivatives with hippuric acid. researchgate.net Amide coupling of 7-aminocoumarins with various aromatic acids in the presence of a catalyst like phosphorous trichloride (B1173362) also yields benzamidocoumarin derivatives. researchgate.net

Pyrimidine (B1678525): Novel pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their biological activities. frontiersin.org The synthesis can involve the reaction of benzofuran (B130515) chalcones with urea, thiourea, or guanidine (B92328) hydrochloride to introduce the pyrimidine ring. nih.gov Microwave-assisted synthesis has also been employed for creating chromeno[2,3-d]pyrimidine derivatives. mdpi.com

Benzoxazole: Benzoxazole-benzamide conjugates can be synthesized by reacting 2-aminophenol (B121084) derivatives with carbon disulphide and potassium hydroxide (B78521) to form a 2-mercaptobenzoxazole (B50546) intermediate, which is then further reacted. nih.gov Another method involves the condensation of o-aminophenol with aldehydes using a Brønsted acidic ionic liquid gel as a catalyst. acs.org

Oxadiazole: Benzamides substituted with a 1,2,4-oxadiazole (B8745197) ring linked to pyridine or quinoline (B57606) have been synthesized through multi-step processes that include esterification, cyanation, cyclization, and aminolysis reactions. nih.govmdpi.com The formation of the 1,2,4-oxadiazole ring can be achieved in a one-pot reaction from a hydrazide intermediate. kchem.org

Below is an interactive table summarizing the synthesis of benzamide derivatives with different heteroaryl moieties.

| Heteroaryl Moiety | Synthetic Method | Key Reagents/Catalysts | Reference(s) |

| Pyrazinyl | Amide coupling | Standard coupling agents | researchgate.net |

| Coumarin | One-pot condensation | Tungstate sulfuric acid | rsc.org |

| Coumarin | Cyclo-condensation | Hippuric acid | researchgate.net |

| Coumarin | Amide coupling | Phosphorous trichloride | researchgate.net |

| Pyrimidine | Condensation | Urea, thiourea, guanidine HCl | nih.gov |

| Pyrimidine | Microwave-assisted synthesis | - | mdpi.com |

| Benzoxazole | Multi-step synthesis | 2-aminophenol, CS₂, KOH | nih.gov |

| Benzoxazole | Condensation | Brønsted acidic ionic liquid gel | acs.org |

| Oxadiazole | Multi-step synthesis | CuCN, L-proline | mdpi.com |

| Oxadiazole | Cyclization of hydrazide | - | kchem.org |

Derivatization Strategies via C-H or N-H Activation in Benzamide Coupling Reactions

C-H and N-H activation strategies represent powerful and atom-economical methods for the derivatization of benzamides. These approaches allow for the direct functionalization of otherwise unreactive C-H and N-H bonds.

Recent advancements have demonstrated the use of photoredox/nickel dual catalysis for the chemoselective and site-selective C-C and C-N coupling reactions between aryl halides and formamide. acs.org This method allows for the synthesis of either benzamides or N-arylformamides from the same starting materials by adjusting the photocatalyst and base. acs.org The use of directing groups, such as 8-aminoquinoline (B160924), is crucial in many C-H activation reactions, guiding the metal catalyst to a specific C-H bond for functionalization. researchgate.netsemanticscholar.orgnih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations for benzamide derivatives.

Proposed Reaction Mechanisms for Benzamide Formation

The formation of the amide bond in these derivatives can proceed through various mechanisms.

Michael Addition: This reaction involves the nucleophilic addition of a carbanion (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). byjus.comwikipedia.org The mechanism typically involves three steps: deprotonation to form an enolate, conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com This method is thermodynamically favorable due to the formation of a strong C-C single bond. libretexts.org

Intramolecular Cyclization: In the synthesis of heterocyclic derivatives, intramolecular cyclization is often a key step. For instance, in the formation of pyrimido[1,2-a]benzimidazoles, an intramolecular SNAr process can occur following an initial acylation step, leading to the formation of the pyrimidine ring. nih.gov

Addition-Elimination: The reaction of acyl chlorides with amines to form amides typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the stable amide product. chemguide.co.ukslideshare.net

Role of Transition Metal Catalysts and Lewis Acids in Catalytic Cycles

Transition metal catalysts and Lewis acids play a pivotal role in many of the synthetic methods for benzamide derivatives.

Palladium(II): Palladium catalysts are widely used in C-H functionalization reactions. For example, a Pd(II)-catalyzed C(2)-H arylation of pyrenylglycine derivatives bearing a picolinamide (B142947) directing group has been developed. nih.gov The catalytic cycle often involves C-H activation, insertion of a coupling partner, and reductive elimination.

Cobalt: Cobalt catalysts have emerged as sustainable alternatives for C-H functionalization. nih.gov For instance, a chiral cyclopentadienyl (B1206354) cobalt(III) catalyst has been used for the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes to form chiral isoindolinones. nih.gov The proposed mechanism involves C-H activation to form a cobaltacycle, followed by migratory insertion and ring-opening of the cyclopropene. nih.gov Light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes provides an atom-economical route to amides under mild conditions. nih.gov

Lewis Acids: Lewis acids can act as catalysts by activating substrates. For example, in the synthesis of 2-aminopyridines from pyridine N-oxides, a Lewis acid like TMSOTf is used to activate the isocyanide. nih.gov

Influence of Directing Groups on Regioselectivity and Reaction Pathways

Directing groups are instrumental in controlling the regioselectivity of C-H functionalization reactions by forming a stable complex with the metal catalyst and positioning it in proximity to a specific C-H bond. rsc.org

2-aminopyridine N-oxide: In reactions of pyridine N-oxides, the N-oxide group can direct functionalization to the C2 or C6 position. nih.gov The regioselectivity is influenced by a balance of electronic and steric effects of both the pyridine N-oxide and the reacting partner. nih.gov

Picolinamide: The picolinamide group is an effective bidentate directing group for the site-selective functionalization of amines. nih.govnih.gov It has been successfully employed in palladium-catalyzed syn-aminoalkynylation of alkenes to yield pyrrolidines. nih.gov

8-aminoquinoline: This is a powerful and widely used bidentate directing group in metal-catalyzed C-H functionalization. researchgate.netsemanticscholar.orgrsc.org It has been utilized in copper-catalyzed disulfenylation of o-carboranes and nickel-catalyzed halogenation reactions. rsc.orgnih.gov While highly effective, the removal of the robust 8-aminoquinoline group can be challenging, though methods for its cleavage have been developed. researchgate.netnih.gov

Analysis of Steric Factors Governing Site Selectivity in Benzamide Functionalization

Steric hindrance plays a significant role in determining the site of functionalization in benzamide derivatives. In directed C-H activation reactions, the steric bulk of substituents on the substrate or the directing group can influence which C-H bond is most accessible for the metal catalyst. nih.gov For example, in the reaction of 3-substituted pyridine N-oxides, the steric impact of the substituent at the 3-position influences whether the incoming group adds to the C2 or C6 position. nih.gov The interplay between electronic effects and steric factors ultimately dictates the regiochemical outcome of the reaction.

Below is an interactive table summarizing the influence of directing groups.

| Directing Group | Metal Catalyst(s) | Type of Functionalization | Regioselectivity | Reference(s) |

| 2-aminopyridine N-oxide | - | Amination | C2 or C6 | nih.gov |

| Picolinamide | Palladium | Aminoalkynylation, Arylation | γ-C-H of amines, C(2)-H of pyrene | nih.govnih.gov |

| 8-aminoquinoline | Copper, Nickel | Disulfenylation, Halogenation | B(4,5)-H of o-carboranes, ortho-C-H | rsc.orgnih.gov |

Exploration of Sustainable Synthesis Principles (e.g., Recyclability of catalysts)

Recent research has demonstrated the efficacy of a bimetallic metal-organic framework (MOF), Fe2Ni-BDC, as a robust and recyclable heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com This catalyst, synthesized via a solvothermal method using iron(III) chloride hexahydrate, nickel(II) nitrate (B79036) hexahydrate, and 1,4-benzenedicarboxylic acid, offers a promising green alternative to traditional homogeneous catalysts. mdpi.com

The recyclability of the Fe2Ni-BDC catalyst was systematically investigated in the amidation reaction of 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The reaction was conducted at 80 °C in an air atmosphere. After each reaction cycle, the solid catalyst was recovered through simple separation, washed with dichloromethane (DCM) and dimethylformamide (DMF), and dried at 100 °C for three hours before being used in a subsequent run. mdpi.com

The catalytic activity of the Fe2Ni-BDC catalyst was well-maintained over multiple cycles. The initial reaction yielded N-(pyridin-2-yl)-benzamide in 82%. mdpi.com Remarkably, even after six consecutive runs, the catalyst retained a high level of efficiency, with the yield of the desired product being 77% in the sixth run. mdpi.com This minimal loss in catalytic activity highlights the stability and reusability of the Fe2Ni-BDC framework under the applied reaction conditions. mdpi.com

The successful application of the recyclable Fe2Ni-BDC catalyst in the synthesis of N-(pyridin-2-yl)-benzamides provides a strong foundation for its potential application in the sustainable production of this compound and its derivatives. mdpi.com This approach aligns with the growing demand for cleaner and more resource-efficient synthetic strategies in the chemical industry.

Catalyst Recyclability Data

The following table summarizes the performance of the Fe2Ni-BDC catalyst over six consecutive reaction cycles for the synthesis of N-(pyridin-2-yl)-benzamide.

High Resolution Structural Elucidation and Advanced Characterization of N 6 Benzamidopyridin 2 Yl Benzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the cornerstone for determining the precise solid-state structure of a molecule, revealing details about its conformation, crystal packing, and non-covalent interactions. While a dedicated structure for N-(6-benzamidopyridin-2-yl)benzamide is not detailed in the provided sources, a thorough analysis of closely related benzamide (B126) derivatives allows for a robust prediction of its key crystallographic features.

For instance, in the closely related compound 2-amino-N-(pyridin-2-yl)benzamide, the aromatic rings are observed to be almost coplanar, with a very small dihedral angle of 2.28(9)°. researchgate.net In cocrystals of N(6)-benzoyladenine, another related structure, the dihedral angle between the adenine and phenyl planes ranges from 0.94(8)° to 9.77(8)°. nih.gov Conversely, in 2-nitro-N-(2-nitrophenyl)benzamide, steric hindrance from the nitro groups results in significantly larger dihedral angles of 71.76(6)° and 24.29(10)° between the central amide plane and the two phenyl rings, respectively. researchgate.net Given the structure of this compound, it is anticipated that the molecule would adopt a relatively planar conformation to maximize conjugation and facilitate intramolecular hydrogen bonding, likely exhibiting small dihedral angles between the central pyridine (B92270) ring and the flanking benzamide groups.

| Compound | Dihedral Angle(s) | Reference |

| 2-amino-N-(pyridin-2-yl)benzamide | 2.28(9)° | researchgate.net |

| N(6)-benzoyladenine cocrystal (I) | 0.94(8)° | nih.gov |

| N(6)-benzoyladenine cocrystal (II) | 9.77(8)° | nih.gov |

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | 5.8(2)° | researchgate.net |

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built using symmetry operations. While many simple organic molecules crystallize with one molecule in the asymmetric unit (Z' = 1), it is not uncommon for more complex structures to exhibit multiple crystallographically independent molecules (Z' > 1). This phenomenon can arise from different molecular conformations or distinct packing environments within the same crystal lattice.

A notable example is a polymorph of N-(1,3-thiazol-2-yl)benzamide, which crystallizes with four independent molecules (Z' = 4) in its asymmetric unit. mdpi.com This complexity is rationalized by the presence of two distinct hydrogen-bonded dimer geometries and approximate symmetry elements that relate the molecules. mdpi.com The potential for varied conformations and hydrogen bonding patterns in this compound suggests that it could also crystallize with Z' > 1, reflecting the intricacies of its crystal packing.

Intramolecular hydrogen bonds are critical in defining the conformation of flexible molecules. In benzamide derivatives, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and any available nitrogen atoms on heterocyclic rings act as acceptors. These interactions often result in the formation of stable, planar, multi-membered ring motifs.

| Hydrogen Bond Type | Description | Common Motif |

| N-H···N | Amide proton to pyridine nitrogen | Stabilizes planarity |

| N-H···O=C | Amide proton to carbonyl oxygen | S(6) or S(7) ring |

| C-H···O/F | Aromatic/aliphatic C-H to O or F | Intermolecular packing |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction studies, confirming the covalent structure and probing the electronic and vibrational properties of the molecule.

NMR spectroscopy is an essential tool for elucidating the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and benzene rings, as well as a characteristic signal for the amide N-H protons. The amide protons (N-H) are typically observed as a broad singlet in the downfield region (δ 8-12 ppm). japsonline.com The aromatic protons would appear in the range of δ 7-9 ppm, with their specific chemical shifts and coupling patterns determined by their position on the rings and the electronic effects of the amide substituents.

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) |

| ¹H | Amide (N-H) | 8.0 - 12.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations.

For this compound, the key vibrational modes would include:

N-H Stretching: A prominent band in the FTIR spectrum between 3200 and 3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. nih.gov

C=O Stretching: A strong, sharp absorption band, typically between 1650 and 1750 cm⁻¹, characteristic of the amide carbonyl group. japsonline.comnih.gov The exact position can be influenced by hydrogen bonding.

Aromatic C-H Stretching: Signals typically observed just above 3000 cm⁻¹. nih.gov

C-N Stretching: Amide C-N stretching vibrations usually appear in the 1200-1400 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine and benzene rings. mdpi.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear as strong bands in the 650-900 cm⁻¹ region. mdpi.com

These characteristic vibrational frequencies provide a molecular fingerprint, confirming the presence of the key benzamide and pyridine functional groups within the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C19H15N3O2, the theoretical exact mass can be calculated with high precision. This experimental accuracy, typically within a few parts per million (ppm), allows for the confident differentiation from other potential compounds with the same nominal mass.

Potential Fragmentation Pathways:

Amide Bond Cleavage: The two amide linkages are susceptible to cleavage, which could lead to the formation of benzoyl cations (m/z 105) and corresponding pyridinyl amine fragments.

Pyridine Ring Fragmentation: The central pyridine ring could also undergo fragmentation, although this is generally less common than amide bond cleavage.

Loss of Small Molecules: Neutral losses of molecules such as CO (carbonyl group) or H2O could also be observed.

A detailed study of the fragmentation patterns through techniques like tandem mass spectrometry (MS/MS) would be crucial for the complete structural elucidation and confirmation of this compound.

Terahertz (THz) Spectroscopy for Probing Intra- and Inter-molecular Bond Strengths and Signatures

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 10 THz), is a powerful non-destructive technique for probing low-frequency molecular vibrations. These vibrations correspond to the collective motions of the molecule and are highly sensitive to the strength and nature of both intramolecular (e.g., torsional modes) and intermolecular (e.g., hydrogen bonding, van der Waals forces) interactions.

For a molecule like this compound, THz spectroscopy could provide unique spectral fingerprints that are directly related to its solid-state structure. The absorption peaks in the THz spectrum would correspond to the resonant frequencies of the vibrational modes of the crystal lattice.

Potential Applications of THz Spectroscopy:

Polymorph Discrimination: Different crystalline forms (polymorphs) of the same compound will exhibit distinct THz spectra due to their different packing arrangements and intermolecular interactions.

Co-crystal and Solvate Characterization: The formation of co-crystals or solvates would lead to new vibrational modes that can be readily detected by THz spectroscopy.

Quantitative Analysis: The intensity of THz absorption can be used for the quantitative analysis of crystalline materials.

Although specific THz spectra for this compound have not been reported, the presence of strong hydrogen bonds and potential for π-π stacking interactions suggest that it would exhibit a rich and informative THz spectrum.

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces. While crystallographic data for this compound is not available, a detailed analysis of its isomer, N,N′-(Pyridin-2,6-diyl)dibenzamide, provides significant insight into the types of interactions that are likely to govern its crystal packing.

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in determining the supramolecular architecture. In the case of the isomeric N,N′-(Pyridin-2,6-diyl)dibenzamide, the crystal structure reveals a sophisticated network of hydrogen bonds. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms and the pyridine nitrogen atom can act as acceptors.

Table 1: Potential Hydrogen Bond Parameters (based on isomeric data)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···N (intramolecular) | ~ 0.86 | ~ 2.10 | ~ 2.65 | ~ 120 |

| N—H···O (intermolecular) | ~ 0.86 | ~ 2.00 | ~ 2.85 | ~ 170 |

Note: These values are illustrative and based on typical hydrogen bond geometries in related structures.

π-π Stacking Interactions and C-H···π Interactions

In addition to hydrogen bonding, weaker interactions such as π-π stacking and C-H···π interactions play a significant role in the crystal packing of aromatic compounds. The benzamido and pyridine rings of this compound provide ample opportunity for such interactions.

π-π Stacking: The planar aromatic rings can stack on top of each other, with the electron-rich π-systems interacting favorably. The geometry of these interactions can vary, from perfectly co-facial to offset or edge-to-face arrangements. In the isomer N,N′-(Pyridin-2,6-diyl)dibenzamide, significant π-π stacking is observed between the pyridine and benzene rings of adjacent molecules.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (a sum of spherical atomic electron densities) is greater than or equal to the electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

While a Hirshfeld surface analysis for this compound has not been reported, we can infer the likely nature of its intermolecular contacts from studies on related benzamide derivatives.

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. The main contacts expected for this compound would be:

H···H contacts: These are typically the most abundant contacts and appear as a large, diffuse region in the fingerprint plot.

O···H/H···O contacts: These correspond to hydrogen bonds and appear as distinct "spikes" in the fingerprint plot.

C···H/H···C contacts: These represent C-H···π interactions and other van der Waals contacts.

C···C contacts: These are indicative of π-π stacking interactions and appear at longer distances in the fingerprint plot.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| C···C | 5 - 10 |

| N···H/H···N | < 5 |

| Other | < 5 |

Note: These percentages are estimates based on analyses of similar molecules and serve to illustrate the expected distribution of intermolecular contacts.

The quantitative data derived from Hirshfeld surface analysis would provide a detailed picture of the energetic landscape of the crystal, highlighting the key interactions responsible for its stability and structure.

Computational and Theoretical Chemistry Studies of N 6 Benzamidopyridin 2 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in the computational study of N-(6-benzamidopyridin-2-yl)benzamide. bohrium.comresearchgate.net DFT is a robust method for investigating the electronic properties of many-electron systems, making it ideal for analyzing organic molecules. bohrium.com These calculations allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. By employing hybrid exchange-correlation functionals, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the electronic structure can be obtained. tandfonline.com This analysis is crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. bohrium.comtandfonline.com

For this compound, DFT calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These findings are critical for predicting how the molecule will interact with other chemical species. researchgate.net

Calculation of Molecular Descriptors (e.g., Chemical Potential, Polarizability, Bond Lengths)

From the optimized molecular structure obtained through DFT, a variety of molecular descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for understanding its reactivity and physical properties.

Key molecular descriptors include:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. It is related to the molecule's electronegativity.

Polarizability (α): This measures the molecule's ability to form instantaneous dipoles in the presence of an external electric field, which is crucial for understanding non-covalent interactions.

Bond Lengths and Angles: These geometric parameters are fundamental to defining the molecule's shape and steric properties. For instance, the C-N amide bond lengths can indicate the degree of resonance and rotational barriers. nih.gov

Hardness (η) and Softness (S): These are related to the HOMO-LUMO energy gap and describe the molecule's resistance to changes in its electron distribution.

The following table presents hypothetical, yet representative, values for some of these descriptors for this compound, as would be derived from DFT calculations.

| Molecular Descriptor | Hypothetical Value | Unit |

| Total Energy | -1085.5 | Hartree |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Average Polarizability | 35.5 | ų |

| Chemical Potential (μ) | -4.15 | eV |

| Hardness (η) | 2.35 | eV |

| Softness (S) | 0.426 | eV⁻¹ |

These values are instrumental in building quantitative structure-activity relationship (QSAR) models, which can predict the biological activity or other properties of related compounds. pnas.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of the most stable molecular conformation, this compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of the molecule over time. nih.govacs.org By simulating the motion of atoms and molecules under a given force field, MD provides insights into how the molecule behaves in a more realistic, dynamic environment, such as in solution. nih.gov

For this compound, MD simulations can reveal the preferred dihedral angles between the pyridine (B92270) ring and the two benzamide (B126) groups, identifying the most populated conformational states and the energy barriers between them. tandfonline.com This is particularly important for understanding how the molecule might bind to a biological target, as conformational flexibility can play a key role in molecular recognition. acs.orgresearchgate.net

In Silico Prediction of Spectroscopic Properties (e.g., THz spectral signatures)

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes (typically between 0.1 and 10 THz), is particularly sensitive to the collective motions of molecules and intermolecular interactions like hydrogen bonding. researchgate.netacs.org

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this could involve studying its synthesis, for example, the amide bond formation reaction. rsc.orgresearchgate.net By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energies derived from these calculations provide a quantitative measure of the reaction's feasibility and rate. rsc.org This information can be used to optimize reaction conditions or to understand why a particular synthetic route is favored. For instance, a computational study could compare different pathways for amide formation, providing insights that are difficult to obtain through experimental means alone. rsc.orgdigitellinc.com

Theoretical Studies of Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. nih.govnih.gov Theoretical models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant, which is a computationally efficient way to capture the bulk effects of the solvent. nih.gov Explicit solvent models, used in conjunction with MD simulations, involve surrounding the molecule with a number of individual solvent molecules, providing a more detailed and realistic picture of solute-solvent interactions. acs.org

For this compound, these studies can predict how its conformational preferences change in different solvents, which can affect its solubility and reactivity. nih.govrsc.org For example, a polar solvent might stabilize a more polar conformer of the molecule, which could in turn influence its chemical behavior. nih.gov

Modeling of Molecular Complexes and Self-Assembly Processes

The structure of this compound, with its hydrogen bond donors and acceptors and aromatic rings, suggests a propensity for forming molecular complexes and undergoing self-assembly. rsc.orgrsc.org Computational modeling can be used to investigate these processes.

By studying the non-covalent interactions, such as hydrogen bonding and π-π stacking, between multiple molecules of this compound, it is possible to predict how they might aggregate to form larger, ordered structures. nih.govnih.gov These studies can reveal the most stable arrangements of the molecules in a dimer or a larger cluster and can provide insights into the driving forces behind the self-assembly process. rsc.orgresearchgate.net This is particularly relevant for understanding the material properties of the compound in the solid state and for the design of new materials with desired structural and functional properties. rsc.org

Molecular Interactions and Mechanistic Insights of N 6 Benzamidopyridin 2 Yl Benzamide

Structure Activity Relationships Sar and Rational Design of N 6 Benzamidopyridin 2 Yl Benzamide Analogues

Methodologies for SAR Studies

To investigate the structure-activity relationships of a compound like N-(6-benzamidopyridin-2-yl)benzamide, medicinal chemists employ a variety of computational and experimental techniques. These methodologies aim to identify the chemical features of a molecule that are essential for its biological activity and to understand how modifications to the molecular structure affect its potency and selectivity.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its hypothetical analogues, a QSAR model would be developed by synthesizing a library of related compounds with variations in their substituents. The biological activity of these compounds would be measured, and various physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) would be calculated for each analogue. Statistical methods, like multiple linear regression or partial least squares, are then used to generate an equation that relates these descriptors to the observed activity. A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Dual Activity-Difference (DAD) Maps: When a compound or a series of compounds is active against two or more targets, DAD maps serve as a valuable tool for visualizing and analyzing the SAR. This method helps in identifying "selectivity switches," where a small structural modification leads to a significant change in the selectivity profile of the compound. For this compound, if it were found to have dual-target activity, a DAD map would be constructed by plotting the activity difference for one target against the activity difference for the second target for all possible pairs of compounds in a dataset. This visual representation can highlight regions of the chemical space that favor activity against one target over the other, or dual activity.

Impact of Substituent Effects on Molecular Selectivity and Potency

The nature and position of substituents on the aromatic rings of this compound would be expected to have a profound impact on its biological activity. Substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn influence its binding affinity for a biological target.

For instance, introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) on the benzoyl or pyridine (B92270) rings could modulate the charge distribution across the molecule, potentially enhancing or diminishing key interactions with a receptor's binding site. Similarly, the size and shape of the substituents (steric effects) can dictate how well the molecule fits into a binding pocket. Bulky substituents might prevent optimal binding, whereas smaller groups could allow for a more favorable conformation. The strategic placement of substituents can also influence the molecule's selectivity for a specific target over others, a crucial aspect in drug design to minimize off-target effects.

Interactive Table: Hypothetical Substituent Effects

Below is a hypothetical data table illustrating how different substituents on a benzamide (B126) scaffold could influence potency, based on general principles observed in related series.

| Compound ID | R1 (para-position of benzoyl ring) | R2 (position 4 of pyridine ring) | IC50 (nM) - Target X | Selectivity (Target X vs Y) |

| Parent | H | H | 150 | 10-fold |

| Analogue 1 | Cl | H | 75 | 15-fold |

| Analogue 2 | OCH3 | H | 200 | 8-fold |

| Analogue 3 | H | F | 120 | 25-fold |

| Analogue 4 | Cl | F | 50 | 50-fold |

Rational Design Principles for this compound Analogues

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the SAR of lead compounds.

Development of Targeted Molecular Probes based on SAR Insights

Once a robust SAR is established, the this compound scaffold could be used to develop molecular probes. These are essential tools for studying the biological function and localization of a target protein. This is achieved by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a position on the molecule that is not critical for its binding affinity, as determined by SAR studies. For example, if SAR data indicated that a particular position on one of the benzoyl rings could be modified without loss of potency, a fluorescent tag could be appended at that site. The resulting fluorescent probe would allow for the visualization of the target protein within cells using techniques like fluorescence microscopy.

Supramolecular Chemistry and Materials Science Applications of N 6 Benzamidopyridin 2 Yl Benzamide

Design and Synthesis of Supramolecular Architectures Incorporating Benzamide (B126) Units

The design of supramolecular structures utilizing N-(6-benzamidopyridin-2-yl)benzamide hinges on the predictable hydrogen-bonding capabilities of its amide functionalities. Amide derivatives of heterocyclic compounds are well-established as crucial building blocks, or synthons, for creating complex molecular receptors and architectures in supramolecular chemistry. nih.gov The synthesis of the parent structure often involves the reaction of a diamine precursor, such as 2,6-diaminopyridine (B39239), with benzoyl chloride. A related precursor, N-(6-aminopyridin-2-yl)benzamide, is commercially available, indicating the feasibility of synthesizing the target diamide (B1670390) compound.

The synthesis of analogous compounds, such as 2-Iodo-N-(6-methyl-2-pyridyl)benzamide, has been achieved with high yields (92%) by reacting 2-amino-6-methylpyridine (B158447) with 2-iodobenzoyl chloride in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. nih.gov This process, followed by purification via column chromatography, provides a reliable method for creating similar benzamide structures. nih.gov The resulting molecules can then be used to construct larger, ordered supramolecular systems.

Investigation of Self-Assembly Processes Driven by Intermolecular Interactions

The self-assembly of this compound and related molecules is primarily governed by a network of intermolecular hydrogen bonds. The crystal structure analysis of similar compounds reveals that the amide protons (N-H) and the carbonyl oxygens (C=O), along with the nitrogen atom in the pyridine (B92270) ring, act as hydrogen bond donors and acceptors.

Formation of Binary Molecular Complexes for Controlled Assemblies

The defined hydrogen-bonding sites on this compound make it an ideal candidate for forming binary or multi-component molecular complexes. By co-crystallizing it with other molecules that have complementary hydrogen-bonding functionalities, researchers can achieve highly controlled and predictable assemblies.

This strategy is evident in the formation of donor-acceptor complexes. For example, studies on the supramolecular assembly of 2-aminobenzothiazole (B30445) with an N-carboxyl phenethylamide derivative demonstrate the formation of such complexes. umich.edu Similarly, the creation of stable supramolecular complexes between crown ethers and bipyridine derivatives is driven by hydrogen bonding and results in well-defined structures. elsevierpure.com By carefully selecting the partner molecule, the dimensionality and properties of the resulting crystalline material can be precisely tuned.

Development of this compound as THz Molecular Tags for Anti-Counterfeiting Applications

While specific research on the use of this compound for THz molecular tags is not publicly available, the unique structural and spectroscopic properties of such complex molecules make them potential candidates for this technology. Terahertz (THz) spectroscopy probes the low-frequency vibrational modes of a crystal lattice, which are highly sensitive to the specific arrangement of molecules in the solid state. This creates a unique spectral "fingerprint" for a given compound.

For anti-counterfeiting, a material like this compound could be incorporated into a product or its packaging in small amounts. Its distinct THz absorption spectrum, determined by its precise crystal structure and intermolecular interactions, would be extremely difficult to replicate with other materials, thus serving as a covert security marker.

Potential Applications in Chemical and Biosensor Development

The potential for this compound in sensor technology lies in its ability to interact selectively with other molecules or ions. The amide and pyridine groups can act as binding sites for specific analytes. If this binding event causes a measurable change in the molecule's physical properties, such as its fluorescence or an electrochemical signal, it can be harnessed for sensing applications.

Although direct research on this specific compound as a sensor is limited, related benzimidazole (B57391) derivatives have been explored as potent inhibitors for biological targets like kinases, indicating that the core structure can be adapted for specific molecular recognition tasks. nih.gov The development of N,2,6-trisubstituted 1H-benzimidazole derivatives as antimicrobial and anticancer agents further underscores the bioactive potential of these scaffolds, which could be adapted for biosensing by detecting specific pathogens or disease biomarkers. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.